N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea
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Overview
Description
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Introduction of Substituents: The ethyl group is introduced at the 5-position of the benzoxazole ring through alkylation reactions.
Formation of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the benzoxazole derivative with thiourea under suitable conditions.
Final Coupling: The final coupling involves the reaction of the intermediate with 2-methylbenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole compounds.
Scientific Research Applications
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can serve as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea involves its interaction with specific molecular targets. The benzoxazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-chloro-3-ethylbenzoxazolium tetrafluoroborate share a similar benzoxazole core.
Benzamide Derivatives: Compounds like N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide have structural similarities.
Uniqueness
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties
Properties
CAS No. |
6399-49-1 |
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Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
450 g/mol |
IUPAC Name |
N-[[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-3-15-8-11-21-20(12-15)27-23(30-21)18-13-16(9-10-19(18)25)26-24(31)28-22(29)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3,(H2,26,28,29,31) |
InChI Key |
MPUILLRXTNPOSY-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4C)Cl |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4C)Cl |
Origin of Product |
United States |
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